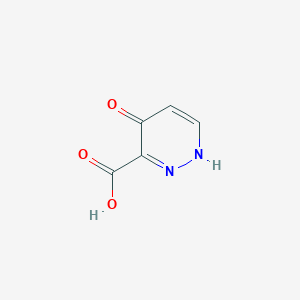
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide: is a complex organic compound that features a boron-containing moiety. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boron group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boron Moiety: The boron group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the indole derivative with an appropriate acid chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the borylation and N-methylation steps using large-scale palladium-catalyzed processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The boron moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura coupling.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the indole.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize molecules with potential therapeutic properties. The indole core is a common motif in many bioactive compounds, and the boron moiety can be used to introduce functional groups that enhance biological activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism by which N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide exerts its effects is primarily through its participation in chemical reactions. The boron moiety acts as a Lewis acid, facilitating the formation of new bonds. In biological systems, the indole core can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-indole-2-carboxamide: Similar indole core but with a bromine substituent instead of the boron moiety.
N-methyl-1H-indole-2-carboxamide: Lacks the boron-containing group.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but without the N-methyl and carboxamide groups.
Uniqueness
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is unique due to the combination of the boron moiety and the indole core, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.
Properties
CAS No. |
925230-13-3 |
|---|---|
Molecular Formula |
C16H21BN2O3 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)11-8-6-7-10-9-12(14(20)18-5)19-13(10)11/h6-9,19H,1-5H3,(H,18,20) |
InChI Key |
JNYDSBRQNKLFIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)NC |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




